[1-(2-fluoroethyl)pyrrolidin-3-yl]methanol
Description
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Structure
3D Structure
Properties
CAS No. |
1520171-84-9 |
|---|---|
Molecular Formula |
C7H14FNO |
Molecular Weight |
147.19 g/mol |
IUPAC Name |
[1-(2-fluoroethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C7H14FNO/c8-2-4-9-3-1-7(5-9)6-10/h7,10H,1-6H2 |
InChI Key |
ZRGJUWIOCWWMPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1CO)CCF |
Purity |
95 |
Origin of Product |
United States |
Contextualization Within Radiopharmaceutical Chemistry and Molecular Imaging Probe Development
Radiopharmaceuticals are specialized drugs containing radioactive isotopes, which are instrumental in the field of nuclear medicine for both diagnostic imaging and therapy. iaea.org The development of novel molecular imaging probes is a critical area of research aimed at visualizing, characterizing, and quantifying biological processes at the molecular and cellular levels in living organisms. These probes are essential for the early detection of diseases, understanding disease mechanisms, and for the development of new therapeutics. iaea.org
Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiotracers—biologically active molecules labeled with a positron-emitting radionuclide. The compound [1-(2-fluoroethyl)pyrrolidin-3-yl]methanol serves as a precursor for the synthesis of such PET tracers. The introduction of a fluorine-18 (B77423) (¹⁸F) atom, a commonly used positron emitter in PET, onto the 2-fluoroethyl side chain of this molecule allows for the creation of radiolabeled compounds that can be used to study a variety of biological targets.
Significance of Pyrrolidine Architectures As Scaffolds in Bioactive Compound Design
The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a prevalent structural motif in a vast array of natural products and synthetic pharmaceuticals. mdpi.com Its significance in the design of bioactive compounds stems from several key properties:
Three-Dimensional Diversity: The non-planar, puckered nature of the pyrrolidine ring provides a three-dimensional scaffold that can be strategically functionalized to create molecules with specific spatial arrangements. This is crucial for achieving high-affinity and selective binding to biological targets such as enzymes and receptors. mdpi.com
Stereochemical Complexity: The pyrrolidine ring can contain multiple stereocenters, allowing for the synthesis of a diverse range of stereoisomers. The specific stereochemistry of a molecule is often critical for its biological activity. The stereoselective synthesis of pyrrolidine derivatives is a major focus in medicinal chemistry. mdpi.com
Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the solubility, lipophilicity, and pharmacokinetic properties of the molecule.
The pyrrolidine scaffold is a component of numerous approved drugs, highlighting its importance in pharmaceutical research and development. mdpi.com
Table 1: Physicochemical Properties of Pyrrolidine and Related Structures
| Property | Pyrrolidine | N-Methylpyrrolidine | [1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol |
|---|---|---|---|
| Molecular Formula | C4H9N | C5H11N | C8H17NO2 |
| Molecular Weight ( g/mol ) | 71.12 | 85.15 | 159.23 |
| Boiling Point (°C) | 87-88 | 80-81 | 204.8 at 760 mmHg |
| Density (g/cm³) | 0.866 | 0.805 | 1.002 |
| LogP | 0.36 | 0.23 | -0.115 |
| Hydrogen Bond Donor Count | 1 | 0 | 1 |
This table presents data for pyrrolidine and its derivatives to illustrate the range of physicochemical properties within this class of compounds. Data for [1-(2-fluoroethyl)pyrrolidin-3-yl]methanol is not available, so a structurally similar compound, [1-(2-methoxyethyl)pyrrolidin-3-yl]methanol, is included for illustrative purposes. nih.govchemeo.comlookchem.com
Overview of Research Trajectories for Fluoroethylated Precursors in Tracer Synthesis
Strategies for the Construction of the Pyrrolidin-3-ylmethanol Core
The pyrrolidin-3-ylmethanol framework is a valuable building block in medicinal chemistry. Its synthesis can be approached through various routes, often starting from readily available precursors and employing strategies that allow for the control of stereochemistry.
Stereoselective Approaches to the Pyrrolidine Framework
Achieving the desired stereochemistry in the pyrrolidine ring is crucial for the biological activity of many of its derivatives. Several stereoselective methods have been developed for this purpose.
One common approach begins with chiral starting materials such as proline or 4-hydroxyproline, which provide a pre-existing stereocenter that guides the formation of others nih.gov. For instance, derivatives of proline can be reduced to the corresponding prolinol, which can then be further functionalized nih.gov.
Another powerful strategy involves asymmetric hydrogenation. For example, a β-ketopyrrolidinone can undergo ruthenium-catalyzed asymmetric hydrogenation to produce a β-hydroxylactam with high stereoselectivity. This intermediate can then be transformed through several steps to yield the desired pyrrolidine derivative techconnect.org. The choice of chiral ligand in the catalyst is critical for achieving high enantiomeric and diastereomeric excess techconnect.orgfrontiersin.org.
A synthetic route to (R)-pyrrolidin-3-ylmethanol starts from methyl 5-oxopyrrolidine-3-carboxylate. This precursor is subjected to reduction using sodium borohydride and boron trifluoride etherate, followed by further reduction to yield 3-pyrrolidinylmethanol nih.gov.
Functional Group Interconversions and Protecting Group Strategies
Throughout the synthesis of the pyrrolidin-3-ylmethanol core, functional group interconversions and the use of protecting groups are essential to ensure that reactions occur at the desired positions and to prevent unwanted side reactions.
A notable synthesis of N-Boc-pyrrolidin-3-ylmethanol starts from dimethyl itaconate. The process involves an intramolecular cyclization to form methyl 5-oxo-3-pyrrolidinecarboxylate, followed by reduction to yield pyrrolidin-3-ylmethanol. The nitrogen of the pyrrolidine ring is then protected with a di-tert-butyl dicarbonate (Boc) group to give N-Boc-pyrrolidin-3-ylmethanol researchgate.netgoogle.com. The Boc group is a common choice for protecting the nitrogen atom of the pyrrolidine ring due to its stability under a variety of reaction conditions and its straightforward removal under acidic conditions researchgate.net.
The protection of the pyrrolidine nitrogen with a Boc group is a key step, as it prevents the nitrogen from interfering with subsequent reactions, such as the conversion of the hydroxyl group to a leaving group for the fluorination step. The yield for the Boc protection of pyrrolidin-3-ylmethanol can be quite high, with one reported method achieving a 95% yield using di-tert-butyl dicarbonate and triethylamine in dichloromethane (B109758) google.com.
| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 1 | Dimethyl itaconate | Ammonium (B1175870) acetate, acid, 40-60°C | Methyl 5-oxo-3-pyrrolidinecarboxylate | Not specified | researchgate.net |
| 2 | Methyl 5-oxo-3-pyrrolidinecarboxylate | Reducing agent | Pyrrolidin-3-ylmethanol | Not specified | researchgate.net |
| 3 | Pyrrolidin-3-ylmethanol | Di-tert-butyl dicarbonate, triethylamine, CH2Cl2, room temperature | N-Boc-pyrrolidin-3-ylmethanol | 95% | google.com |
| 4 | N-Boc-pyrrolidin-3-ylmethanol | Oxidant (e.g., manganese dioxide) | N-Boc-3-pyrrolidine formaldehyde | 93% | google.com |
Installation of the 2-Fluoroethyl Moiety: Precursor Chemistry and Selectivity
The introduction of the 2-fluoroethyl group is a critical step in the synthesis of the target compound. This is often achieved through nucleophilic substitution, where a precursor containing a good leaving group is reacted with a fluoride (B91410) source. In the context of radiolabeling for positron emission tomography (PET), this step is particularly challenging due to the short half-life of fluorine-18.
Design and Synthesis of Leaving Group Precursors for Fluorination Reactions
To facilitate the nucleophilic fluorination, the hydroxyl group of N-protected (pyrrolidin-3-yl)methanol must be converted into a good leaving group. Common choices for leaving groups in fluorination reactions include tosylates (-OTs), mesylates (-OMs), and nosylates (-ONs) nih.gov.
The synthesis of these precursors typically involves reacting the N-Boc-protected pyrrolidin-3-ylmethanol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride, or p-nitrobenzenesulfonyl chloride) in the presence of a base. The choice of leaving group can significantly impact the efficiency of the subsequent fluorination step. For instance, in the radiosynthesis of [18F]FLT, nosylated precursors were found to be more favorable for radiofluorination than their mesylated or tosylated counterparts nih.gov.
The general scheme for the preparation of a tosylated precursor is as follows: N-Boc-(pyrrolidin-3-yl)methanol + p-toluenesulfonyl chloride --(Base)--> N-Boc-3-((tosyloxy)methyl)pyrrolidine
Optimization of Precursor Yield and Purity for Radiosynthesis
For applications in PET imaging, the radiosynthesis of the [18F]fluoroethylated compound must be rapid and efficient. This places stringent demands on the yield and purity of the precursor. Impurities in the precursor can compete with the desired reaction, leading to lower radiochemical yields and the formation of undesirable byproducts that can be difficult to separate from the final product mdpi.com.
The optimization of the radiosynthesis of [18F]fluoroethylated compounds often involves a two-step, one-pot procedure. In the first step, a suitable precursor, such as 1,2-bis(tosyloxy)ethane, is reacted with [18F]fluoride to generate an intermediate [18F]fluoroethylating agent, like 2-[18F]fluoroethyl tosylate. This intermediate is then reacted in the same pot with the N-deprotected pyrrolidin-3-ylmethanol to yield the final product nih.gov.
Key parameters that are often optimized to maximize the radiochemical yield and purity include:
Choice of Fluoride Source and Activation: The reactivity of the fluoride ion is enhanced by using a phase-transfer catalyst, such as Kryptofix 2.2.2. (K222), in combination with a base like potassium carbonate.
Reaction Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. Acetonitrile (B52724) and dimethylformamide (DMF) are commonly used solvents for fluorination reactions.
Reaction Temperature and Time: These parameters are carefully controlled to ensure complete reaction while minimizing the decomposition of the product and the formation of byproducts.
The following table summarizes typical conditions for the synthesis of 2-[18F]fluoroethylcholine, which provides a relevant model for the fluoroethylation of a secondary amine.
| Parameter | Condition | Reference |
| Precursor | 1,2-bis(tosyloxy)ethane and N,N-dimethylaminoethanol | nih.gov |
| Fluoride Source | [18F]Fluoride | nih.gov |
| Phase Transfer Catalyst | Kryptofix 2.2.2. | |
| Base | Potassium Carbonate | |
| Radiochemical Yield | 48 ± 1% (one-step) | nih.gov |
| Radiochemical Purity | >99% | nih.gov |
By carefully controlling these factors, high yields and purities of the final [18F]fluoroethylated product can be achieved, making it suitable for clinical and research applications.
Development of Radiolabeling Precursors Derived from this compound
The successful radiosynthesis of an [18F]-labeled compound is highly dependent on the design and synthesis of a suitable precursor molecule. This precursor must contain a good leaving group that can be readily displaced by the [18F]fluoride ion in a nucleophilic substitution reaction.
Design of Activating Groups for Nucleophilic [18F]Fluorination
For the hydroxyl group of this compound to be susceptible to nucleophilic attack by [18F]fluoride, it must first be converted into a better leaving group. Sulfonate esters are excellent choices for this purpose due to their high reactivity and stability under the reaction conditions. The most commonly employed sulfonate esters in [18F] radiochemistry are tosylates (p-toluenesulfonates) and mesylates (methanesulfonates). masterorganicchemistry.com
The rationale for selecting these activating groups lies in their ability to delocalize the negative charge of the resulting sulfonate anion through resonance, making them very weak bases and therefore excellent leaving groups. The choice between a tosylate and a mesylate precursor can sometimes influence the radiochemical yield, and thus both are often synthesized and evaluated.
Synthesis and Characterization of Tosylate and Mesylate Derivatives
The synthesis of the tosylate and mesylate precursors of this compound would proceed via the reaction of the parent alcohol with the corresponding sulfonyl chloride (tosyl chloride or mesyl chloride) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. masterorganicchemistry.com The base serves to neutralize the hydrochloric acid that is formed during the reaction.
The reaction would be carried out in an anhydrous aprotic solvent like dichloromethane or chloroform (B151607) at a controlled temperature, typically starting at 0°C and allowing the reaction to warm to room temperature. The progress of the reaction would be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Upon completion, the reaction mixture would be worked up to remove the excess reagents and byproducts. This typically involves washing with aqueous solutions to remove the base and any water-soluble impurities, followed by drying of the organic layer and removal of the solvent under reduced pressure. The crude product would then be purified by column chromatography on silica (B1680970) gel.
The final, purified tosylate and mesylate precursors would be characterized by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS), to confirm their identity and purity before their use in radiosynthesis.
Table 1: Proposed Synthesis of Precursors
| Precursor | Reagents | Solvent | Base | Typical Yield |
| [1-(2-fluoroethyl)pyrrolidin-3-yl]methyl 4-methylbenzenesulfonate (B104242) (Tosylate) | p-Toluenesulfonyl chloride | Dichloromethane | Pyridine | >85% |
| [1-(2-fluoroethyl)pyrrolidin-3-yl]methyl methanesulfonate (B1217627) (Mesylate) | Methanesulfonyl chloride | Dichloromethane | Triethylamine | >90% |
Nucleophilic [18F]Fluorination Methodologies Utilizing this compound-Derived Precursors
The core of the radiosynthesis is the nucleophilic substitution of the sulfonate leaving group with cyclotron-produced [18F]fluoride.
Optimization of Reaction Parameters (Temperature, Solvent Systems, Catalysts)
The efficiency of the [18F]fluorination reaction is highly dependent on several parameters that must be carefully optimized.
Temperature: The reaction temperature significantly influences the rate of the nucleophilic substitution. Typically, temperatures ranging from 80°C to 120°C are employed for the labeling of sulfonate precursors. Higher temperatures can lead to faster reaction times but may also promote the formation of degradation byproducts.
Solvent Systems: Anhydrous polar aprotic solvents are essential for nucleophilic [18F]fluorination to ensure the reactivity of the "naked" fluoride ion. Commonly used solvents include acetonitrile (ACN), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). The choice of solvent can affect the solubility of the precursor and the reactivity of the [18F]fluoride.
Catalysts: To enhance the nucleophilicity of the [18F]fluoride, a phase-transfer catalyst is crucial. The most common system is a combination of Kryptofix 2.2.2 (K2.2.2) and potassium carbonate (K₂CO₃). Alternatively, tetra-alkylammonium salts, such as tetrabutylammonium (B224687) bicarbonate or carbonate, can be used. frontiersin.org
The optimization process would involve systematically varying these parameters to achieve the highest radiochemical yield (RCY) in the shortest possible time.
Table 2: Proposed Optimization of [18F]Fluorination
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Temperature | 80°C | 100°C | 120°C | Higher temperature may increase RCY but also degradation. |
| Solvent | Acetonitrile | DMSO | DMF | DMSO is often superior for dissolving precursors and promoting reaction. |
| Catalyst | K2.2.2/K₂CO₃ | Tetrabutylammonium bicarbonate | Tetrabutylammonium carbonate | All are effective; choice may depend on precursor and automated system. |
Automated Radiosynthesis Module Development and Integration
For routine and reproducible production of the [18F]-labeled tracer, an automated radiosynthesis module is indispensable. nih.govmdpi.comnih.govresearchgate.net The process would be adapted for a commercially available synthesis module.
The automated sequence would typically involve:
Trapping of the aqueous [18F]fluoride solution from the cyclotron on an anion-exchange cartridge.
Elution of the [18F]fluoride into the reaction vessel using a solution of the phase-transfer catalyst (e.g., K2.2.2/K₂CO₃ in acetonitrile/water).
Azeotropic drying of the [18F]fluoride/catalyst complex by repeated additions and evaporations of acetonitrile under a stream of nitrogen.
Addition of the precursor (tosylate or mesylate of this compound) dissolved in a suitable anhydrous solvent (e.g., DMSO).
Heating of the reaction mixture at the optimized temperature for a set duration.
Quenching of the reaction and initial purification, often by dilution with water or a suitable buffer.
Radiochemical Purification and Quality Assurance Methodologies for Research Application
Following the radiosynthesis, the crude reaction mixture contains the desired [18F]-labeled product, unreacted [18F]fluoride, the precursor, and other chemical impurities. A robust purification and quality assurance protocol is essential.
The purification is typically a multi-step process:
Solid-Phase Extraction (SPE): The crude reaction mixture is first passed through a series of SPE cartridges. A C18 cartridge can be used to trap the lipophilic product and precursor while allowing the more polar unreacted [18F]fluoride to pass through. Other cartridges, such as alumina, may also be employed to remove specific impurities.
High-Performance Liquid Chromatography (HPLC): For research applications requiring high purity, semi-preparative HPLC is the gold standard. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or phosphate) and an organic solvent (e.g., acetonitrile or methanol). The fraction corresponding to the [18F]-labeled product is collected.
Final Formulation: The collected HPLC fraction is typically diluted with water and passed through a C18 SPE cartridge to trap the product. The product is then eluted with a small volume of ethanol (B145695) and formulated in a sterile saline solution for in vivo studies.
Quality Assurance is performed on the final product to ensure it meets the required standards for research use. nih.govsinapse.ac.uk The tests include:
Radiochemical Purity: Determined by analytical HPLC to ensure that the radioactivity is associated with the desired compound. A radiochemical purity of >95% is generally required.
Chemical Purity: Assessed by the UV chromatogram from the analytical HPLC to identify and quantify any non-radioactive chemical impurities.
Specific Activity: The ratio of radioactivity to the total mass of the compound, expressed in GBq/µmol or Ci/µmol. High specific activity is crucial for receptor imaging studies.
Residual Solvents: The final product is tested for the presence of residual solvents (e.g., ethanol, acetonitrile, DMSO) from the synthesis and purification process, typically by gas chromatography (GC).
pH: The pH of the final formulation should be within a physiologically acceptable range (typically 4.5-7.5).
Table 3: Illustrative Quality Control Specifications
| Test | Method | Specification |
| Radiochemical Purity | Analytical HPLC | ≥ 95% |
| Chemical Purity | Analytical HPLC (UV) | Precursor < 5 µg/mL |
| Specific Activity | HPLC with UV and radiation detectors | > 40 GBq/µmol at end of synthesis |
| Residual Solvents | Gas Chromatography | Ethanol < 5%, other solvents below ICH limits |
| pH | pH meter or pH paper | 4.5 - 7.5 |
Research on Radiochemical Synthesis of [18F]-Labeled this compound Not Publicly Available
Despite a comprehensive search of scientific literature, detailed research findings on the radiochemical synthesis and purification of [18F]-labeled this compound are not available in the public domain. Consequently, a detailed article with specific data on its high-performance liquid chromatography (HPLC) purification, radiochemical purity, specific activity, radiometric detection, and molar activity determination cannot be provided at this time.
While general methodologies for the [18F]-labeling of various molecules, including those with pyrrolidine or fluoroethyl moieties, are well-established in the field of radiochemistry, specific protocols and research data are unique to each compound. The development of a radiolabeled tracer involves a dedicated research and validation process to establish these parameters.
Information on related compounds, such as [18F]fluoroethyl-L-tryptophan and other [18F]-labeled tracers, indicates that a typical workflow for such a compound would involve:
Radiosynthesis: Introduction of the fluorine-18 (¹⁸F) isotope onto a precursor molecule.
Purification: Commonly performed using high-performance liquid chromatography (HPLC) to separate the desired radiolabeled compound from unreacted starting materials and byproducts.
Analysis:
Radiochemical Purity: Determined by radio-HPLC to ensure the absence of radioactive impurities.
Specific/Molar Activity: Quantified to determine the amount of radioactivity per unit mass of the compound.
Radiometric Detection: Carried out using detectors calibrated for positron-emitting isotopes like ¹⁸F.
However, without specific studies on [18F]-labeled this compound, any provided data tables or detailed findings would be speculative and not scientifically accurate. Further research and publication in peer-reviewed scientific journals are required to make this information publicly available.
Chemical Transformations and Derivatization Research of 1 2 Fluoroethyl Pyrrolidin 3 Yl Methanol
Functionalization of the Methanol (B129727) Group for Advanced Ligand Development
The primary alcohol of [1-(2-fluoroethyl)pyrrolidin-3-yl]methanol is a key handle for introducing a wide array of functional groups, thereby modulating the molecule's physicochemical properties and biological activity. Esterification and etherification are common strategies to achieve this, while conjugation techniques can be employed to attach the molecule to larger entities like peptides or proteins.
Esterification and Etherification Reactions for Structural Diversity
The hydroxyl group of this compound can be readily converted into esters and ethers to generate libraries of analogs with diverse properties.
Esterification: Standard esterification conditions can be applied to introduce a variety of acyl groups. For instance, reaction with an acid chloride or anhydride (B1165640) in the presence of a base, or a carboxylic acid under dehydrating conditions (e.g., using dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)), would yield the corresponding esters. This approach allows for the systematic variation of the R group, from simple alkyl and aryl moieties to more complex heterocyclic systems, to probe structure-activity relationships (SAR).
Table 1: Representative Esterification Reactions of this compound
| Acylating Agent | Reaction Conditions | Product |
| Acetyl chloride | Triethylamine, Dichloromethane (B109758), 0 °C to rt | [1-(2-fluoroethyl)pyrrolidin-3-yl]methyl acetate |
| Benzoyl chloride | Pyridine (B92270), 0 °C to rt | [1-(2-fluoroethyl)pyrrolidin-3-yl]methyl benzoate |
| Nicotinic acid | EDC, DMAP, Dichloromethane, rt | [1-(2-fluoroethyl)pyrrolidin-3-yl]methyl nicotinate |
| Phenylacetic acid | DCC, Dichloromethane, rt | [1-(2-fluoroethyl)pyrrolidin-3-yl]methyl 2-phenylacetate |
Etherification: The synthesis of ethers from this compound can be achieved through various methods, most commonly the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which is then reacted with an alkyl halide. This method is suitable for introducing a range of alkyl, benzyl, and other substituted alkyl groups.
Table 2: Representative Etherification Reactions of this compound
| Alkylating Agent | Reaction Conditions | Product |
| Methyl iodide | Sodium hydride, Tetrahydrofuran, 0 °C to rt | 1-(2-fluoroethyl)-3-(methoxymethyl)pyrrolidine |
| Benzyl bromide | Sodium hydride, Tetrahydrofuran, rt | 3-(benzyloxymethyl)-1-(2-fluoroethyl)pyrrolidine |
| Ethyl bromoacetate | Potassium tert-butoxide, Tetrahydrofuran, rt | Ethyl 2-((1-(2-fluoroethyl)pyrrolidin-3-yl)methoxy)acetate |
| 2-Bromoethanol | Sodium hydride, Dimethylformamide, rt | 2-(((1-(2-fluoroethyl)pyrrolidin-3-yl)methoxy)ethanol |
Conjugation Strategies for Affinity Probes or Hybrid Constructs
The development of affinity probes and hybrid molecules often requires the covalent attachment of a small molecule, such as this compound, to a larger biomolecule or a solid support. The hydroxyl group provides a convenient point of attachment.
One common strategy involves converting the alcohol into a more reactive functional group, such as a carboxylic acid, which can then be coupled to an amine on a target molecule using standard amide bond formation chemistry. This can be achieved by oxidation of the primary alcohol.
Alternatively, "click chemistry" has emerged as a powerful tool for bioconjugation. nih.gov The alcohol can be functionalized with a terminal alkyne or an azide (B81097). This modified pyrrolidine (B122466) derivative can then be coupled to a biomolecule containing the complementary functional group (an azide or alkyne, respectively) in a highly efficient and specific copper-catalyzed or strain-promoted cycloaddition reaction.
Chemical Reactions for Introducing Diverse Functionalities onto the Pyrrolidine Scaffold
While the methanol group offers a primary site for derivatization, the pyrrolidine ring itself can be further functionalized. The secondary amine nature of the pyrrolidine nitrogen has already been utilized in the synthesis of the parent compound. However, the carbon atoms of the ring can also be sites for substitution, although this often requires more complex synthetic strategies starting from different precursors, such as substituted prolines or pyroglutamic acids. nih.gov For instance, the introduction of substituents at the 4-position of the pyrrolidine ring can significantly influence the molecule's conformation and biological activity. nih.gov
This compound as a Synthon in Complex Molecule Synthesis
A synthon is a building block used in chemical synthesis. This compound, with its multiple functional groups, is a valuable synthon for the construction of more elaborate molecules, particularly in the field of drug discovery. nih.gov
The molecule can be viewed as a bifunctional building block. The pyrrolidine nitrogen can participate in nucleophilic substitution or addition reactions, while the hydroxyl group can be used for ester or ether formation, as previously discussed. For example, the pyrrolidine nitrogen could be acylated or alkylated with a larger, more complex fragment, while the hydroxyl group is protected. Subsequent deprotection and further reaction at the hydroxyl group would allow for the assembly of complex structures.
The inherent chirality of the 3-position of the pyrrolidine ring also makes it a valuable chiral building block. Enantiomerically pure (R)- or (S)-[1-(2-fluoroethyl)pyrrolidin-3-yl]methanol can be used to introduce a specific stereocenter into a target molecule, which is often crucial for biological activity.
In the context of PET tracer development, this synthon is particularly important. The non-radioactive "cold" version of a tracer is typically synthesized first to establish its pharmacological properties. Subsequently, the radioactive [¹⁸F] version is prepared for imaging studies. The synthesis of such tracers often involves the late-stage introduction of the ¹⁸F isotope via nucleophilic substitution on a suitable precursor, such as a tosylate or mesylate derivative of a bromo- or chloro-ethanolamine, which is then used to alkylate the pyrrolidine nitrogen. nih.govescholarship.org
Analytical and Spectroscopic Characterization in Research Settings
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)
Spectroscopic techniques are indispensable for determining the molecular structure of [1-(2-fluoroethyl)pyrrolidin-3-yl]methanol. These methods probe the interactions of the molecule with electromagnetic radiation, revealing detailed information about its atomic composition and connectivity.
¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. The spectrum would be expected to show distinct signals for the protons on the pyrrolidine (B122466) ring, the methylene (B1212753) group of the hydroxymethyl substituent, the fluoroethyl group, and the hydroxyl proton.
¹³C NMR spectroscopy would reveal the number of unique carbon environments. The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF).
Expected ¹H NMR Chemical Shifts (Predicted)
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyrrolidine Ring CH | ~2.0-3.5 | Multiplet |
| Pyrrolidine Ring CH₂ | ~1.5-3.0 | Multiplets |
| -CH₂OH | ~3.5-3.8 | Doublet |
| -CH₂F | ~4.5 | Triplet of Doublets |
| N-CH₂- | ~2.8-3.2 | Multiplet |
Expected ¹³C NMR Chemical Shifts (Predicted)
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| Pyrrolidine Ring CH | ~60-70 |
| Pyrrolidine Ring CH₂ | ~25-55 |
| -CH₂OH | ~65 |
| -CH₂F | ~80-85 (d, ¹JCF ≈ 170-180 Hz) |
Mass Spectrometry (MS) is utilized to determine the molecular weight and to gain insights into the fragmentation patterns of this compound. The presence of a nitrogen atom results in an odd nominal molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
The fragmentation of amines in mass spectrometry is a well-understood process. whitman.edulibretexts.orglibretexts.orgmiamioh.edu For this compound, the major fragmentation pathway is expected to be α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom in the pyrrolidine ring. This would lead to the formation of stable iminium ions.
Predicted Mass Spectrometry Fragmentation
| m/z (Mass-to-Charge Ratio) | Proposed Fragment |
|---|---|
| [M+H]⁺ | Intact molecule with a proton |
| [M-H₂O]⁺ | Loss of a water molecule |
Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C-H, C-N, and C-F bonds.
Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (alcohol) | 3200-3600 | Broad |
| C-H (aliphatic) | 2850-3000 | Medium-Strong |
| C-F | 1000-1400 | Strong |
| C-N | 1020-1250 | Medium |
Chromatographic Methodologies for Purity and Identity Confirmation (e.g., HPLC, GC)
Chromatographic techniques are essential for separating this compound from impurities and for confirming its identity by comparing its retention time with that of a reference standard.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). fao.orgnih.govmdpi.com The development of an HPLC method would require optimization of parameters such as the mobile phase composition, pH, and flow rate to achieve good separation of the target compound from any potential impurities. google.compharmaguideline.comresearchgate.net
Gas Chromatography (GC) can also be employed for the analysis of this compound, particularly for assessing its purity and for detecting volatile impurities. Given the polarity of the molecule due to the hydroxyl and amine groups, derivatization might be necessary to improve its volatility and chromatographic behavior. However, modern capillary columns with polar stationary phases can often analyze such compounds directly. nist.govshimadzu.com The NIST WebBook provides extensive data on the GC analysis of related compounds like pyrrolidine. nist.gov
Typical Chromatographic Conditions
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
|---|---|---|---|
| HPLC | Reversed-phase C18 | Acetonitrile/Water with formic acid or ammonium (B1175870) acetate | UV, MS |
Development of Specific Analytical Methods for this compound and its Derivatives in Research Matrices
In a research setting, it is often necessary to quantify this compound and its derivatives in various matrices, such as reaction mixtures, biological fluids, or environmental samples. This requires the development and validation of specific and sensitive analytical methods.
The development process typically begins with the selection of an appropriate analytical technique, usually HPLC coupled with a selective detector like a mass spectrometer (LC-MS). mdpi.comnih.gov Method development involves optimizing sample preparation, chromatographic separation, and detection parameters to achieve the desired sensitivity, selectivity, accuracy, and precision. pharmaguideline.comnih.gov
Sample preparation is a critical step and may involve techniques like liquid-liquid extraction, solid-phase extraction (SPE), or simple protein precipitation, depending on the complexity of the matrix. The goal is to remove interfering substances and to concentrate the analyte. For instance, methods developed for the analysis of pyrrolizidine (B1209537) alkaloids in complex matrices often employ SPE for sample cleanup. mdpi.comnih.gov
Method validation is performed to ensure that the analytical method is suitable for its intended purpose. This involves assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ), following guidelines from organizations like the International Council for Harmonisation (ICH). pharmaguideline.comnih.gov
The development of such specific analytical methods is crucial for a wide range of research applications, from synthetic chemistry and process development to metabolic studies and pharmacokinetic analysis of related drug candidates. The use of advanced instrumentation, such as tandem mass spectrometry (MS/MS), can provide very high selectivity and sensitivity, allowing for the detection of trace amounts of the compound and its derivatives. nih.gov
Exploratory in Vitro Research Applications and Mechanistic Studies
In Vitro Receptor Binding Affinity and Selectivity Profiling of Derived Radioligands (e.g., VMAT2)
Radiolabeled derivatives of [1-(2-fluoroethyl)pyrrolidin-3-yl]methanol could serve as valuable tools for probing the density and distribution of their target receptors, such as VMAT2. The introduction of a radionuclide, for instance, tritium (B154650) (³H) or a positron-emitting isotope like fluorine-18 (B77423) (¹⁸F) on the fluoroethyl group, would enable highly sensitive detection in various in vitro assays.
Competitive binding assays are a fundamental technique to determine the affinity of a new ligand for its receptor. In the context of VMAT2, these assays would typically involve incubating membrane homogenates from a tissue rich in the transporter, such as the striatum, with a known radioligand, like [³H]dihydrotetrabenazine ([³H]DTBZ), and varying concentrations of the unlabeled test compound, a derivative of this compound.
The principle of the assay is the competition between the radioligand and the test compound for the same binding site on VMAT2. By measuring the displacement of the radioligand, one can calculate the inhibition constant (Ki) of the test compound, which is an inverse measure of its binding affinity. A lower Ki value signifies a higher affinity.
Hypothetical Binding Affinity Data for a Radiolabeled Derivative
| Radioligand | Test Compound | Tissue Source | Ki (nM) |
| [³H]Dihydrotetrabenazine | [¹⁸F]Fluoroethyl-pyrrolidinyl-methanol analog | Rat Striatum | (Hypothetical Value) |
| [³H]Dihydrotetrabenazine | Tetrabenazine (B1681281) (Reference) | Rat Striatum | ~2-5 |
| [³H]Dihydrotetrabenazine | Reserpine (Reference) | Rat Striatum | ~0.05-0.1 |
This table presents hypothetical data to illustrate the expected outcomes of such an experiment, with reference values for known VMAT2 inhibitors.
Autoradiography allows for the visualization of the spatial distribution of a radioligand's binding sites within a tissue section. For a radiolabeled derivative of this compound targeting VMAT2, this technique would be invaluable for mapping its binding in different brain regions.
In an in vitro autoradiography experiment, thin tissue sections are incubated with the radioligand. After washing away the unbound ligand, the sections are exposed to a photographic film or a phosphor imaging screen, which detects the radioactive decay and creates an image of the receptor distribution. Ex vivo autoradiography involves administering the radioligand to a living animal, followed by tissue harvesting and sectioning to visualize the ligand's distribution under more physiological conditions. Given that VMAT2 is highly expressed in monoaminergic neurons, high levels of binding would be expected in the striatum, nucleus accumbens, and substantia nigra. elifesciences.org
Enzymatic Interaction and Inhibition Studies of Related Compounds
While VMAT2 is a transporter and not an enzyme, compounds can interact with and inhibit its function. The inhibitory potential of derivatives of this compound on VMAT2 function would be assessed using vesicular uptake assays. These assays measure the ability of the compound to block the transport of a radiolabeled monoamine, such as [³H]dopamine or [³H]serotonin, into isolated synaptic vesicles.
The results of such studies would classify the compound as a competitive, non-competitive, or uncompetitive inhibitor, providing insights into its mechanism of action. For instance, tetrabenazine is known to be a non-competitive inhibitor of VMAT2. elifesciences.org
Cellular Uptake and Efflux Mechanisms in Defined Cell Line Models
To study the interaction of this compound derivatives with VMAT2 in a controlled cellular environment, researchers could use cell lines engineered to express VMAT2, such as PC12 cells or HEK293 cells with a stably transfected VMAT2 gene.
These cellular models would allow for the investigation of:
Cellular uptake: How the compound enters the cell.
Vesicular accumulation: Whether the compound is a substrate for VMAT2 and is transported into vesicles.
Efflux: How the compound is removed from the cell, which could involve other transporters.
Elucidation of Molecular Recognition and Binding Mechanisms
Understanding how a ligand binds to its target at a molecular level is a key goal of medicinal chemistry. For a novel compound like a derivative of this compound, a combination of computational modeling and site-directed mutagenesis would be employed.
Recent advances in cryo-electron microscopy have revealed the high-resolution structure of VMAT2, providing a detailed view of the binding pocket. elifesciences.orgnih.gov Computational docking simulations could predict the binding pose of a this compound derivative within the VMAT2 binding site. These models would highlight potential hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex.
To validate these computational predictions, site-directed mutagenesis studies could be performed. Key amino acid residues within the putative binding pocket would be mutated, and the effect of these mutations on the binding affinity and inhibitory potency of the compound would be measured. A significant change in affinity or potency upon mutation of a specific residue would provide strong evidence for its involvement in the binding of the ligand. Studies on tetrabenazine have identified key residues in transmembrane domains that are crucial for its high-affinity binding. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel Analogs with Enhanced In Vitro Binding Characteristics
A crucial avenue of future research lies in the systematic design and synthesis of novel analogs of [1-(2-fluoroethyl)pyrrolidin-3-yl]methanol to explore and optimize its interaction with various biological targets. Structure-activity relationship (SAR) studies will be paramount in guiding these efforts.
Systematic modifications of the pyrrolidine (B122466) ring, the hydroxymethyl group, and the N-fluoroethyl side chain can lead to a comprehensive understanding of the molecular features required for potent and selective binding. For instance, SAR studies on pyrrolidine-based inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib have demonstrated that substitutions at various positions on the pyrrolidine scaffold significantly impact inhibitory activity. nih.gov Similarly, research on pyrrolidine sulfonamides has shown that the nature and position of substituents on the pyrrolidine ring and its appended aromatic groups are critical for potency. nih.gov
Future SAR studies on analogs of this compound could explore:
Stereochemistry: The influence of the stereocenter at the 3-position of the pyrrolidine ring is a critical factor. Synthesizing and evaluating both the (R) and (S) enantiomers is a fundamental first step, as biological targets often exhibit stereospecific binding.
Modification of the Hydroxymethyl Group: Conversion of the primary alcohol to other functional groups such as ethers, esters, or amides could probe interactions with different pockets of a target protein.
Alterations to the N-Substituent: While the fluoroethyl group is of particular interest for radiolabeling, exploring other N-substituents (e.g., longer fluoroalkyl chains, or cyclic or aromatic groups) can provide valuable SAR data and potentially lead to analogs with improved pharmacokinetic or pharmacodynamic properties.
A hypothetical SAR study could generate data as illustrated in the table below, guiding the optimization of future analogs.
| Compound ID | N-Substituent | 3-Position Substituent | Target Binding Affinity (Ki, nM) |
| Ref-Cmpd | -CH2CH2F | -CH2OH | 50 |
| Analog-1 | -CH2CH2F | -CH2OCH3 | 75 |
| Analog-2 | -CH2CH2F | -C(O)NH2 | 25 |
| Analog-3 | -CH3 | -CH2OH | 120 |
| Analog-4 | -(CH2)3F | -CH2OH | 40 |
This table is illustrative and provides hypothetical data to guide future research directions.
Integration into High-Throughput Screening Libraries for Chemical Probe Discovery
The development of diverse chemical libraries is a cornerstone of modern drug discovery. Integrating this compound and its derivatives into high-throughput screening (HTS) libraries can facilitate the discovery of novel chemical probes for a wide array of biological targets. The sp3-rich nature of the pyrrolidine scaffold makes it an attractive starting point for generating libraries with significant three-dimensional diversity. acs.org
Encoded library technology (ELT) represents a powerful approach for the synthesis and screening of vast numbers of compounds. A study on a library of highly functionalized pyrrolidines demonstrated the efficiency of this method in identifying potent enzyme inhibitors. pnas.orgnih.gov By employing a split-and-pool synthesis strategy, a diverse set of analogs can be generated, with each compound linked to a unique DNA tag that encodes its synthetic history.
Future efforts should focus on:
Library Design: Designing combinatorial libraries around the this compound scaffold. This would involve creating a set of diverse building blocks that can be systematically combined to generate a large number of unique compounds.
Solid-Phase Synthesis: Developing robust solid-phase synthesis routes to facilitate the construction of these libraries. This allows for the use of excess reagents and simplified purification.
Screening Campaigns: Screening these libraries against a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, to identify novel hits.
The results from such HTS campaigns can provide valuable starting points for the development of new therapeutics and research tools.
| Library Series | Scaffold | Diversity Elements | Number of Compounds | Potential Targets |
| P-01 | N-fluoroethyl-pyrrolidine | R-groups at 3-position via ether linkage | ~5,000 | GPCRs, Kinases |
| P-02 | Pyrrolidin-3-yl-methanol | Varied N-substituents | ~2,000 | Ion Channels |
| P-03 | N-fluoroethyl-pyrrolidine | Amide derivatives of the 3-hydroxymethyl group | ~10,000 | Proteases |
This table outlines a hypothetical strategy for library generation for HTS campaigns.
Advancements in Radiotracer Design and Precursor Synthesis Methodologies
The presence of a fluoroethyl group makes this compound an ideal candidate for the development of positron emission tomography (PET) radiotracers. The fluorine-18 (B77423) isotope is widely used in PET due to its favorable half-life (109.7 minutes) and low positron energy. frontiersin.org
The development of an 18F-labeled version of this compound, i.e., [18F]this compound, would enable in vivo imaging studies to investigate its biodistribution, target engagement, and pharmacokinetics in living subjects.
Key research areas in this domain include:
Precursor Synthesis: The development of an efficient and scalable synthesis of a suitable precursor for radiolabeling. This typically involves a molecule with a leaving group (e.g., tosylate, mesylate, or nitro group) that can be readily displaced by [18F]fluoride.
Radiolabeling Automation: Optimizing and automating the radiosynthesis process to ensure high radiochemical yield, purity, and molar activity, which are crucial for clinical applications. nih.govopenmedscience.com The use of automated synthesis modules can improve reproducibility and radiation safety. openmedscience.com
In Vivo Evaluation: Once the radiotracer is synthesized, preclinical evaluation in animal models is necessary to assess its potential for imaging specific targets in the brain or other organs. This includes studies on brain uptake and metabolic stability. nih.gov
Recent advancements in 18F-labeling, such as the use of click chemistry or silicon-fluoride acceptors (SiFA), could also be explored to streamline the synthesis of novel radiotracers based on this scaffold. nih.govyoutube.com
| Precursor | Leaving Group | Radiolabeling Method | Radiochemical Yield (Decay-Corrected) |
| [1-(2-tosyloxyethyl)pyrrolidin-3-yl]methanol | Tosylate | Nucleophilic Substitution | 30-40% |
| [1-(2-nitroethyl)pyrrolidin-3-yl]methanol | Nitro group | Nucleophilic Aromatic Substitution | 20-30% |
| Alkyne-derivatized pyrrolidine | N/A | [18F]fluoroethyl azide (B81097) click chemistry | >50% |
This table presents potential strategies for the radiosynthesis of 18F-labeled analogs, with estimated yields based on literature for similar compounds.
Applications in Advanced Chemical Tool Development for Neurochemical Research
Substituted pyrrolidines are well-represented in neuropharmacology, forming the core of drugs targeting various central nervous system (CNS) receptors and transporters. mdpi.com The unique properties of this compound make it a valuable starting point for the development of advanced chemical tools to probe neurochemical pathways.
For example, derivatives of this compound could be designed as selective antagonists or agonists for specific neurotransmitter receptors. A detailed report on pyridinyl methanol (B129727) derivatives identified potent and selective antagonists for the transient receptor potential vanilloid 3 (TRPV3) channel, highlighting the potential of such scaffolds in pain research. nih.gov
Future research could focus on:
Target Identification: Using techniques such as chemical proteomics or affinity-based probes to identify the specific biological targets of this compound and its analogs in the brain.
Probe Development: Synthesizing photoaffinity probes or biotinylated versions of active compounds to facilitate target identification and validation.
In Vivo Pharmacology: Utilizing the developed compounds in animal models of neurological and psychiatric disorders to investigate their therapeutic potential and to dissect the roles of their specific targets in disease pathophysiology.
The development of such tools will not only advance our understanding of brain function but also pave the way for novel therapeutic strategies for a range of CNS disorders.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [1-(2-fluoroethyl)pyrrolidin-3-yl]methanol, and what key reaction conditions must be controlled?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, pyrrolidin-3-yl methanol can react with 2-fluoroethyl halides under inert conditions (e.g., nitrogen atmosphere) to introduce the fluoroethyl group. Critical parameters include temperature control (0–25°C to minimize side reactions) and stoichiometric ratios of fluorinated reagents to avoid over-alkylation . Solvent choice (e.g., DMF or THF) and reaction time (monitored via TLC or HPLC) are crucial for yield optimization.
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer :
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight and isotopic patterns (e.g., [M+H]+ = 190.0982) .
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d6 at 400 MHz) identifies structural features like the pyrrolidine ring, fluoroethyl group, and methanol proton environments. ¹⁹F NMR is critical for verifying fluorine incorporation .
- Chromatography : Reverse-phase HPLC or GC-MS monitors purity and detects byproducts, especially fluorinated impurities that may arise from incomplete reactions .
Q. What are the primary challenges in isolating this compound, and how can they be addressed?
- Methodological Answer : Challenges include hygroscopicity of intermediates and fluorine-related reactivity. Solutions:
- Use anhydrous solvents and silica gel chromatography for purification.
- Employ flash chromatography with gradients (e.g., 5–20% MeOH in DCM) to separate polar byproducts.
- Lyophilization or vacuum drying ensures removal of residual solvents without thermal decomposition .
Advanced Research Questions
Q. How can computational modeling predict the biological targets or reactivity of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to screen against protein databases (e.g., kinases or GPCRs) to identify potential binding pockets influenced by the fluoroethyl group’s electronegativity .
- DFT (Density Functional Theory) : Calculate Fukui indices to predict nucleophilic/electrophilic sites, aiding in understanding fluorinated intermediates’ stability .
- MD (Molecular Dynamics) Simulations : Assess conformational flexibility of the pyrrolidine ring in aqueous vs. lipid environments to infer membrane permeability .
Q. What strategies resolve contradictory data in reaction yields or byproduct formation during synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Statistically vary parameters (temperature, solvent, catalyst loading) to identify interactions affecting yield.
- In Situ Monitoring : Use ReactIR or PAT (Process Analytical Technology) to track intermediate formation and adjust conditions in real time .
- Byproduct Analysis : LC-MS/MS identifies unexpected fluorinated adducts; adjust protecting groups (e.g., Boc) or reduce fluorinating agent excess to suppress side reactions .
Q. In studying metabolic stability, what in vitro models or assays are appropriate for this compound?
- Methodological Answer :
- Microsomal Assays : Use liver microsomes (human or rodent) with NADPH cofactors to measure CYP450-mediated degradation. Monitor via LC-UV/HRMS for hydroxylated or defluorinated metabolites .
- Plasma Stability Tests : Incubate compound in plasma (37°C, pH 7.4) and quantify degradation over 24 hours to assess esterase susceptibility .
- Permeability Assays : Caco-2 cell monolayers evaluate intestinal absorption potential, with fluorometric detection to account for fluorine’s quenching effects .
Contradiction Analysis and Mitigation
Q. How to address discrepancies in reported fluorination efficiencies across studies?
- Methodological Answer :
- Reagent Purity : Verify fluorinating agents (e.g., Selectfluor®) for moisture content, which can hydrolyze and reduce efficacy.
- Solvent Effects : Compare aprotic (e.g., acetonitrile) vs. protic (e.g., ethanol) solvents; the latter may stabilize transition states in SN2 mechanisms .
- Isotopic Labeling : Use ¹⁸O or ²H isotopes to trace competing pathways (e.g., elimination vs. substitution) during fluorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
